3-(Chloromethyl)-2-(trifluoromethyl)pyridine
Overview
Description
3-(Chloromethyl)-2-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group at the third position and a trifluoromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-(trifluoromethyl)pyridine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyridine ring. One common method involves the trifluoromethylation of a suitable pyridine precursor, followed by chloromethylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and chloromethylating agents like chloromethyl methyl ether or chloromethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Difluoromethyl and monofluoromethyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. These interactions can disrupt key biological pathways, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
- 3-(Chloromethyl)pyridine
- 2-(Chloromethyl)pyridine
Uniqueness
3-(Chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, which are not observed in compounds with only one of these substituents. The dual functionality allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOQJLJLLCVGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697248 | |
Record name | 3-(Chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-58-5 | |
Record name | 3-(Chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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